7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
Overview
Description
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid: is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: The initial step involves the preparation of 4-(N,N-Dimethylamino)phenylboronic acid.
Coupling with Heptanoic Acid Derivative: The intermediate is then coupled with a heptanoic acid derivative, such as 7-bromoheptanoic acid, under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylamino)phenylboronic acid
- 4-(N,N-Dimethylamino)phenyldiphenylphosphine
- 4-(N,N-Dimethylamino)benzaldehyde
Uniqueness
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dimethylamino group, phenyl ring, and heptanoic acid chain with a ketone group makes it a versatile compound for various applications.
Properties
IUPAC Name |
7-[4-(dimethylamino)phenyl]-7-oxoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16(2)13-10-8-12(9-11-13)14(17)6-4-3-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBNRCKMBGPYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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